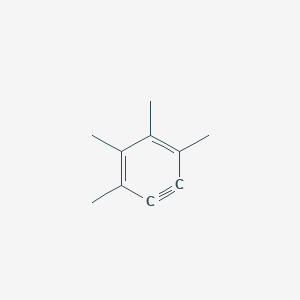
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring with four methyl groups and a triple bond. This compound is part of the broader class of dienynes, which are known for their versatility in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dehydrobromination of 1,2-dibromocyclohexane using a strong base such as sodium hydride (NaH) . The reaction proceeds as follows: [ \text{(CH}_2\text{)_4(CHBr)_2 + 2 NaH} \rightarrow \text{(CH}_2\text{)_2(CH)_4 + 2 NaBr + 2 H}_2 ]
Industrial Production Methods
化学反応の分析
Types of Reactions
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the triple bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne involves its interaction with molecular targets through its reactive triple bond and conjugated diene system. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species .
類似化合物との比較
Similar Compounds
1,3-Dimethylcyclohexa-1,3-diene: Similar structure but lacks the triple bond.
Cyclohexa-1,3-dien-5-yne: Similar structure but without the methyl groups.
2,3-Dimethyl-1,3-butadiene: A linear diene with similar reactivity.
特性
CAS番号 |
76054-72-3 |
|---|---|
分子式 |
C10H12 |
分子量 |
132.20 g/mol |
IUPAC名 |
1,2,3,4-tetramethylcyclohexa-1,3-dien-5-yne |
InChI |
InChI=1S/C10H12/c1-7-5-6-8(2)10(4)9(7)3/h1-4H3 |
InChIキー |
YBUOAFWKYDIRKP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C#C1)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






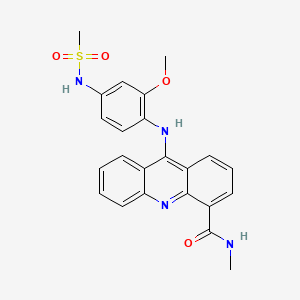

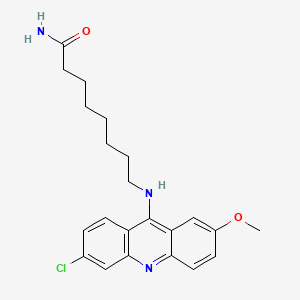

![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)


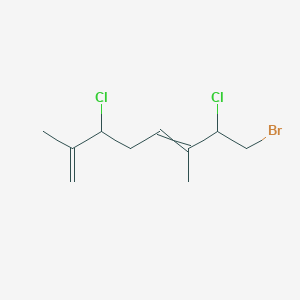
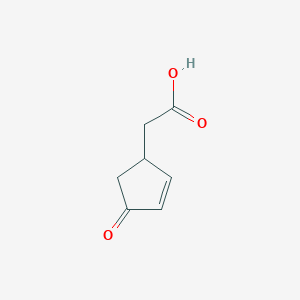
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
